2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile
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Overview
Description
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is a chemical compound known for its unique structure and reactivity. It contains multiple chlorine atoms and a nitrile group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile typically involves the reaction of tetrachloropropane derivatives with sulfur-containing reagents under controlled conditions. Industrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The nitrile group can also participate in reactions that modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar compounds include other tetrachlorinated nitriles and sulfur-containing nitriles Compared to these, 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is unique due to its specific arrangement of chlorine atoms and the presence of both a nitrile and a sulfur-containing group
Similar compounds include:
2,3,5,6-Tetrachloro-p-benzoquinone: Known for its use in organic synthesis and as an oxidizing agent.
2,3,3,3-Tetrachloro-2-(sulfinylamino)propanenitrile: A closely related compound with similar reactivity.
Properties
CAS No. |
71985-37-0 |
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Molecular Formula |
C3Cl4N2OS |
Molecular Weight |
253.9 g/mol |
IUPAC Name |
2,3,3,3-tetrachloro-2-(sulfinylamino)propanenitrile |
InChI |
InChI=1S/C3Cl4N2OS/c4-2(1-8,9-11-10)3(5,6)7 |
InChI Key |
BXPJMVVZVBLSOX-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(Cl)(Cl)Cl)(N=S=O)Cl |
Origin of Product |
United States |
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